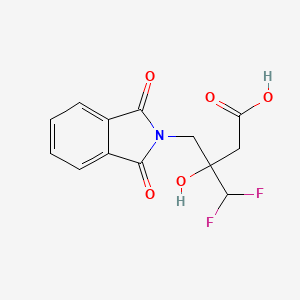
3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4-difluoro-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4-difluoro-3-hydroxybutanoic acid is a complex organic compound characterized by the presence of a phthalimide group and a difluorohydroxybutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4-difluoro-3-hydroxybutanoic acid typically involves the condensation of phthalic anhydride with glycine, followed by further reactions to introduce the difluorohydroxybutanoic acid moiety. One common method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4-difluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phthalimide group to amines.
Substitution: The difluorohydroxybutanoic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4-difluoro-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4-difluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The difluorohydroxybutanoic acid moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid: Similar structure but lacks the difluorohydroxybutanoic acid moiety.
Phthalimide derivatives: Compounds with the phthalimide group but different substituents.
Uniqueness
3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4-difluoro-3-hydroxybutanoic acid is unique due to the presence of both the phthalimide group and the difluorohydroxybutanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H11F2NO5 |
|---|---|
Molecular Weight |
299.23 g/mol |
IUPAC Name |
3-[(1,3-dioxoisoindol-2-yl)methyl]-4,4-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C13H11F2NO5/c14-12(15)13(21,5-9(17)18)6-16-10(19)7-3-1-2-4-8(7)11(16)20/h1-4,12,21H,5-6H2,(H,17,18) |
InChI Key |
KKLJFSGHATVADT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC(=O)O)(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


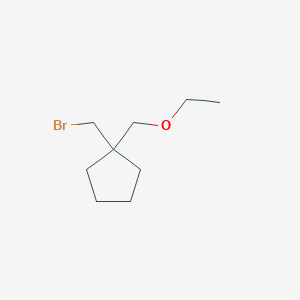
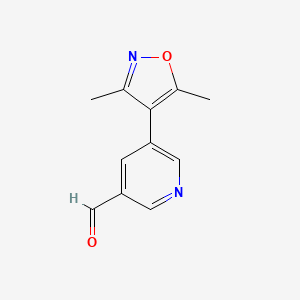

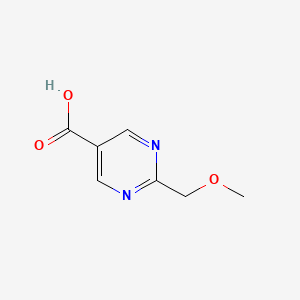
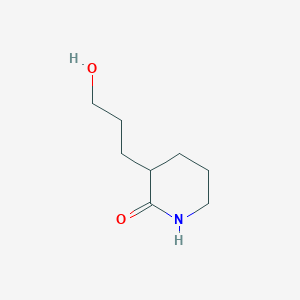
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)
![6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)
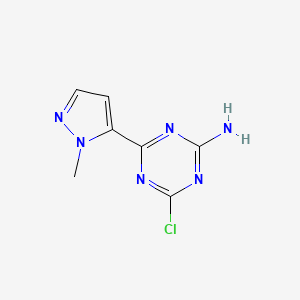
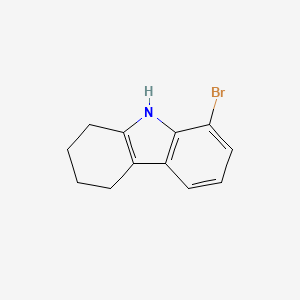
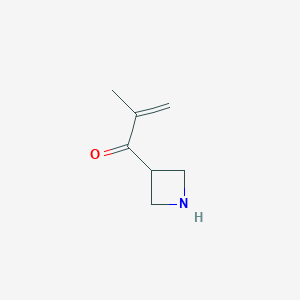
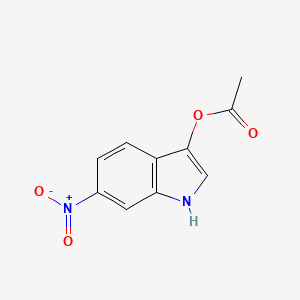
![6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B13182488.png)
![Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine](/img/structure/B13182493.png)
![{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13182501.png)
